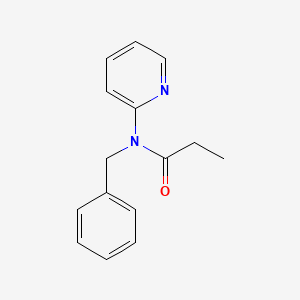

N-benzyl-N-2-pyridinylpropanamide

Übersicht

Beschreibung

N-benzyl-N-2-pyridinylpropanamide, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAM belongs to the class of amides and is synthesized through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Dehydrogenative Coupling in Organic Synthesis

The compound has been utilized in transition-metal-free C(sp³)–H/C(sp³)–H dehydrogenative coupling of saturated heterocycles with N-benzyl imines . This process is significant for the synthesis of bioactive compounds and small-molecule drugs, as it allows for the formation of new C–C bonds without the need for traditional strong oxidants and transition metals.

Gene Editing

Although the exact details were not available due to a technical issue, the compound’s derivative, rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-4-methoxyphenyl-2-propylamine D6, is listed for purchase for use in proteomics research applications . This suggests its potential role in gene editing, where precise modifications are made to DNA sequences, which could be a part of advanced therapeutic strategies.

Multidimensional Optical Recording and Encryption

A stimuli-responsive lanthanide-based smart nanocomposite has been fabricated using a derivative of this compound. It serves as an active material in multidimensional optical recording and encryption . This application is crucial for data security and storage, where the compound’s properties enable the creation of advanced materials with the ability to encode and protect information.

Development of Functional Materials

The compound’s role in the synthesis of cyclic ethers and amines indicates its importance in the development of functional materials . These materials have applications in various industries, including electronics, pharmaceuticals, and biotechnology, where they can be used to improve product performance and functionality.

Advancements in Photoredox Chemistry

The compound has been involved in visible-light-induced C–H bond functionalization, a powerful strategy for the activation of heterocycles . This advancement in photoredox chemistry opens up new possibilities for chemical synthesis, allowing for more efficient and environmentally friendly reactions.

Chemical Science Research

As part of the themed collection “Celebrating 10 years of Chemical Science”, the compound has been featured in research exploring new methods of chemical synthesis . This highlights its role in advancing the field of chemical science, contributing to the development of new theories and techniques.

Synthesis of Bioactive Compounds

The compound’s use in the synthesis of saturated heterocycles, which are fundamental structural motifs in nature, points to its application in creating a vast number of bioactive compounds . These compounds are essential for drug discovery and development, leading to new treatments for various diseases.

Enabling Strategy for Heterocycle Functionalization

The compound has been part of research that facilitates C(sp³)–H activation to functionalize heterocycles . This strategy is enabling for the field of medicinal chemistry, where functionalized heterocycles are often key components of drug molecules.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-benzyl-N-2-pyridinylpropanamide, also known as SMR000143559 or HMS2411I08, is a novel orally bioavailable EAAT2 modulator . EAAT2, or Excitatory Amino Acid Transporter 2, is a protein that in humans is encoded by the SLC1A2 gene . It is primarily responsible for the reuptake of glutamate in the brain .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of EAAT2 . This means it enhances the activity of EAAT2, leading to increased uptake of glutamate .

Biochemical Pathways

By enhancing the activity of EAAT2, N-benzyl-N-2-pyridinylpropanamide increases the reuptake of glutamate in the brain . This can help regulate the levels of glutamate, an important neurotransmitter involved in learning and memory. Dysregulation of glutamate is implicated in several neurological disorders, including epilepsy .

Pharmacokinetics

In vitro adme-tox studies have shown that the compound has very good permeability and excellent metabolic stability on human liver microsomes (hlms) . It also shows no hepatotoxic properties in HepG2 cells at a concentration of 10 μM .

Result of Action

The primary result of N-benzyl-N-2-pyridinylpropanamide’s action is the enhancement of glutamate uptake in the brain, due to its positive allosteric modulation of EAAT2 . This can help regulate glutamate levels and potentially alleviate symptoms of neurological disorders associated with glutamate dysregulation .

Eigenschaften

IUPAC Name |

N-benzyl-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-15(18)17(14-10-6-7-11-16-14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEMFFBVNHTVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4103879.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4103887.png)

![N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4103907.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4103915.png)

![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)

![3-(4-ethylphenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4103925.png)

![4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4103933.png)

![1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103947.png)

![3-[(2,6-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4103986.png)

![6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103993.png)

![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4103997.png)